molecular formula C10H13BrO B1599814 2,6-Dimethyl-4-methoxybenzyl bromide CAS No. 61000-22-4

2,6-Dimethyl-4-methoxybenzyl bromide

Cat. No. B1599814
CAS RN: 61000-22-4
M. Wt: 229.11 g/mol
InChI Key: OBYQOKVGPQZESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-methoxybenzyl bromide is a chemical compound with the molecular formula C10H13BrO and a molecular weight of 229.11 . It is used for research and development purposes . It has been used in the synthesis of spinosyns, which display insecticidal activity, and in the preparation of pyridazine derivatives as glutamate transporter EAAT2 activators .


Synthesis Analysis

The compound is most commonly prepared by the reaction of the corresponding alcohol with phosphorus tribromide . Other methods of preparation include treatment of the alcohol with hydrobromic acid, and radical bromination of 2,6-dimethoxytoluene with N-bromosuccinimide .


Molecular Structure Analysis

The X-ray structure of 2,6-Dimethyl-4-methoxybenzyl bromide has been determined and shows a rather long C–Br bond perpendicular to the otherwise planar molecule .


Chemical Reactions Analysis

The reaction of 2,6-dimethyl-4-methoxybenzyl alcohols, ethyl ethers, and acetates, possessing electron-donating and -withdrawing groups at the benzylic position, with bromine water was studied at different temperatures .

Safety And Hazards

The safety data sheet for 2,6-Dimethyl-4-methoxybenzyl bromide advises against its use for medicinal or household purposes . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . The compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

2-(bromomethyl)-5-methoxy-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYQOKVGPQZESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CBr)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473567
Record name 2,6-DIMETHYL-4-METHOXYBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-methoxybenzyl bromide

CAS RN

61000-22-4
Record name 2-(Bromomethyl)-5-methoxy-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61000-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-DIMETHYL-4-METHOXYBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-methoxybenzyl bromide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-4-methoxybenzyl bromide
Reactant of Route 3
2,6-Dimethyl-4-methoxybenzyl bromide
Reactant of Route 4
Reactant of Route 4
2,6-Dimethyl-4-methoxybenzyl bromide
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-4-methoxybenzyl bromide
Reactant of Route 6
Reactant of Route 6
2,6-Dimethyl-4-methoxybenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.